3-(2-Pyridinyl)-2-buten-1-ol
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Overview
Description
3-(2-Pyridinyl)-2-buten-1-ol is an organic compound that features a pyridine ring attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridinyl)-2-buten-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate alkenyl Grignard reagent or alkenyl lithium reagent. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to further reaction conditions to yield the desired product.
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Grignard Reaction
Reagents: 2-pyridinecarboxaldehyde, alkenyl magnesium bromide (Grignard reagent).
Conditions: The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures (0-5°C) to prevent side reactions.
Procedure: The Grignard reagent is slowly added to a solution of 2-pyridinecarboxaldehyde in anhydrous ether or THF. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.
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Lithium Reagent Reaction
Reagents: 2-pyridinecarboxaldehyde, alkenyl lithium reagent.
Conditions: The reaction is carried out in anhydrous ether or THF at low temperatures (0-5°C).
Procedure: The alkenyl lithium reagent is slowly added to a solution of 2-pyridinecarboxaldehyde in anhydrous ether or THF. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: The reaction is typically carried out in an acidic or neutral medium.
Products: Oxidation of 3-(2-Pyridinyl)-2-buten-1-ol can yield corresponding ketones or carboxylic acids.
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Reduction
Reagents: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: The reaction is typically carried out in anhydrous solvents such as ether or THF.
Products: Reduction of this compound can yield corresponding alcohols or alkanes.
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Substitution
Reagents: Common nucleophiles such as halides or amines.
Conditions: The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can yield various substituted derivatives of this compound.
Scientific Research Applications
3-(2-Pyridinyl)-2-buten-1-ol has several applications in scientific research:
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Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds and natural product analogs.
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Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used as a ligand in coordination chemistry for the study of metal complexes.
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Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its interactions with biological targets and pathways.
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Industry
- Utilized in the development of materials with specific properties, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Pyridinyl)-2-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, and modulating their activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3-(2-Pyridinyl)-2-buten-1-ol can be compared with other similar compounds, such as:
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3-(2-Pyridinyl)isoquinoline
- Similar structure with a pyridine ring attached to an isoquinoline moiety.
- Used as a ligand in coordination chemistry and studied for its biological activities.
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2-Pyridinyl β-ketones
- Compounds with a pyridine ring attached to a β-ketone group.
- Investigated for their reactivity and applications in organic synthesis.
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Pyridinium Salts
- Compounds with a pyridine ring that has been protonated or alkylated to form a salt.
- Used in various applications, including as ionic liquids and antimicrobial agents.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in different fields.
Properties
IUPAC Name |
(E)-3-pyridin-2-ylbut-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(5-7-11)9-4-2-3-6-10-9/h2-6,11H,7H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHEWJDVCNBIO-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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